

An In-depth Technical Guide on the Physicochemical Properties of (+)-Atherospermoline

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Compound of Interest

Compound Name: (+)-Atherospermoline

Cat. No.: B1219321

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Introduction

(+)-Atherospermoline is a naturally occurring bisbenzylisoquinoline alkaloid.^[1] This class of compounds is known for its complex chemical structures and significant pharmacological activities. **(+)-Atherospermoline** has been identified in plant species such as *Stephania tetrandra* and *Pachygone dasycarpa*.^{[1][2]} While research on this specific alkaloid is limited, its structural similarity to other well-studied bisbenzylisoquinoline alkaloids, such as tetrandrine and fangchinoline, suggests potential for interesting biological properties. This guide provides a comprehensive overview of the known physical and chemical properties of **(+)-Atherospermoline**, alongside comparative data for related compounds and general experimental protocols relevant to its study.

Physicochemical Properties

Detailed experimental data on the physical properties of **(+)-Atherospermoline**, such as melting point, boiling point, and specific solubility, are not readily available in the current body of scientific literature. However, its fundamental chemical properties have been computationally predicted and are presented below.

Table 1: Physical and Chemical Properties of **(+)-Atherospermoline**

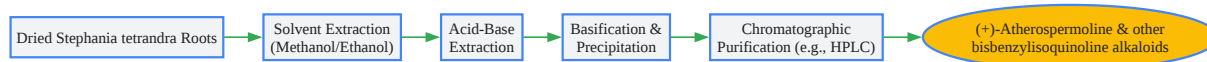
Property	Value	Source
Molecular Formula	C36H38N2O6	PubChem[1]
Molecular Weight	594.7 g/mol	PubChem[1]
IUPAC Name	(1S,14S)-20,25-dimethoxy-15,30-dimethyl-7,23-dioxo-15,30-diazaheptacyclo[22.6.2.2 ^{3,6} .1 ^{8,12} .1 ^{14,18} .0 ^{27,31} .0 ^{22,33}]hexatriacont-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene-9,21-diol	PubChem[1]
CAS Number	21008-67-3	PubChem[1]
Canonical SMILES	<chem>CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC</chem>	PubChem[1]
InChI Key	XGEAUXVPBXUBKN-NSOVKSMOSA-N	PubChem[1]
Topological Polar Surface Area	83.9 Å ²	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	8	PubChem[1]
Rotatable Bond Count	4	PubChem[1]

Experimental Protocols

Specific experimental protocols for the isolation, purification, and synthesis of **(+)-Atherospermoline** are not detailed in available literature. However, general methods for the extraction of bisbenzylisoquinoline alkaloids from *Stephania tetrandra* can be adapted.

General Isolation Protocol for Bisbenzylisoquinoline Alkaloids from *Stephania tetrandra*

- **Extraction:** The dried and powdered roots of *Stephania tetrandra* are typically extracted with an organic solvent such as methanol or ethanol. This process may involve maceration, percolation, or Soxhlet extraction to ensure efficient removal of the alkaloids from the plant material.
- **Acid-Base Extraction:** The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous solution (e.g., HCl), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.
- **Precipitation:** The acidic aqueous layer containing the protonated alkaloids is then basified (e.g., with NH_4OH or NaOH) to deprotonate the alkaloids, causing them to precipitate out of the solution.
- **Purification:** The precipitated crude alkaloid mixture is collected by filtration and can be further purified using various chromatographic techniques. Column chromatography using silica gel or alumina, with a gradient of solvents (e.g., chloroform-methanol mixtures), is commonly employed to separate the individual alkaloids. Preparative High-Performance Liquid Chromatography (HPLC) can be used for final purification to obtain highly pure compounds.



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A generalized workflow for the isolation of bisbenzylisoquinoline alkaloids.

Spectral Data

Detailed spectral data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for **(+)-Atherospermoline** are not currently available in public databases. For researchers working on the identification and characterization of this compound, the following table outlines the expected spectral characteristics based on the general features of bisbenzylisoquinoline alkaloids.

Table 2: Expected Spectral Characteristics for **(+)-Atherospermoline**

Technique	Expected Features
^1H NMR	<ul style="list-style-type: none">- Aromatic protons in the range of 6.0-7.5 ppm.- Methoxy ($-\text{OCH}_3$) singlets around 3.5-4.0 ppm.- N-methyl ($-\text{NCH}_3$) singlets around 2.2-2.8 ppm.- Aliphatic protons of the isoquinoline backbone as complex multiplets between 2.5-4.5 ppm.
^{13}C NMR	<ul style="list-style-type: none">- Aromatic carbons in the range of 100-160 ppm.- Methoxy carbons around 55-60 ppm.- N-methyl carbons around 40-45 ppm.- Aliphatic carbons of the isoquinoline skeleton between 20-70 ppm.
IR (Infrared) Spectroscopy	<ul style="list-style-type: none">- Aromatic C-H stretching vibrations around $3000\text{-}3100\text{ cm}^{-1}$.- Aliphatic C-H stretching vibrations just below 3000 cm^{-1}.- C=C aromatic ring stretching vibrations around $1500\text{-}1600\text{ cm}^{-1}$.- C-O stretching of the methoxy and ether linkages in the $1000\text{-}1300\text{ cm}^{-1}$ region.- O-H stretching (if phenolic hydroxyls are present and not derivatized) as a broad band around $3200\text{-}3600\text{ cm}^{-1}$.
Mass Spectrometry (MS)	<ul style="list-style-type: none">- A molecular ion peak $[\text{M}]^+$ corresponding to the exact mass.- Fragmentation patterns characteristic of the bisbenzylisoquinoline skeleton, often involving cleavage of the benzyl-isoquinoline linkages and the diaryl ether bond.

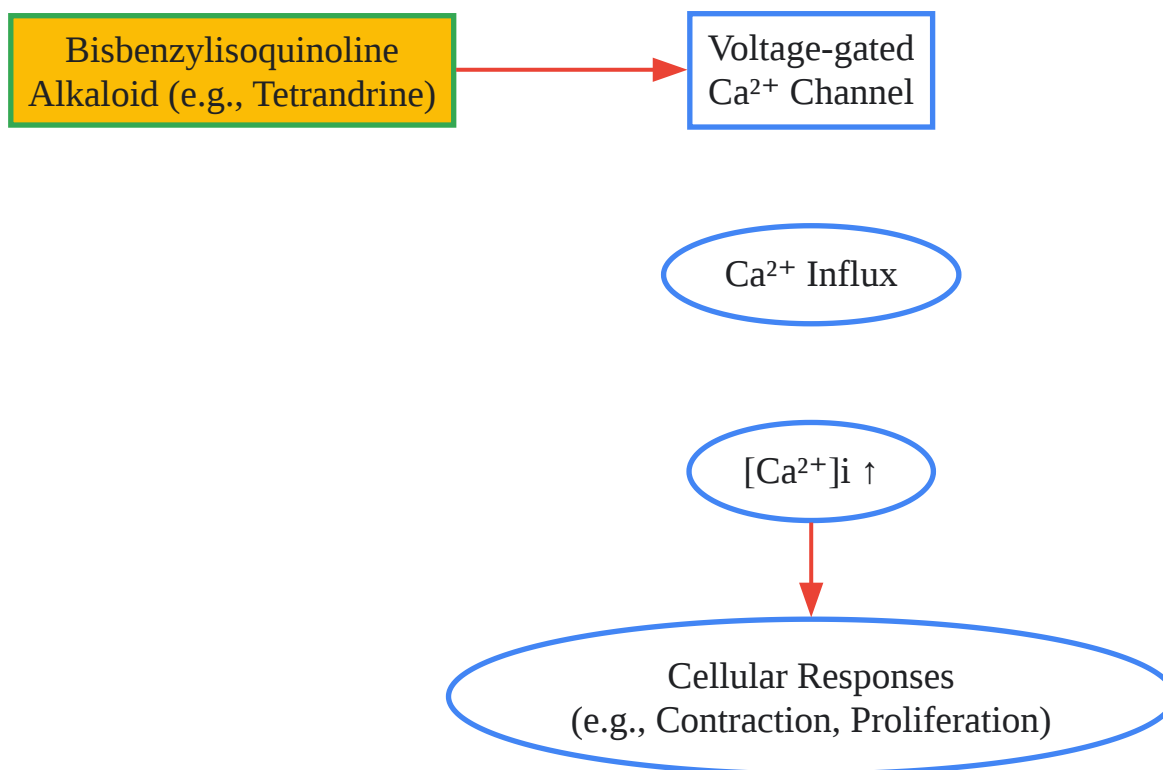
Biological Activity and Signaling Pathways

There is a notable absence of published research on the specific biological activities and signaling pathways of **(+)-Atherospermoline**. However, extensive studies on the structurally similar bisbenzylisoquinoline alkaloids, tetrandrine and fangchinoline, isolated from the same plant source, provide valuable insights into the potential pharmacological effects of this class of compounds.

Tetrandrine, a well-characterized bisbenzylisoquinoline alkaloid, is known to exhibit a range of biological activities, including anti-inflammatory, immunosuppressive, and anti-cancer effects. One of its key mechanisms of action is the inhibition of voltage-gated calcium channels.

Calcium Channel Blockade by Bisbenzylisoquinoline Alkaloids

Many bisbenzylisoquinoline alkaloids, including tetrandrine, have been shown to function as calcium channel blockers. They can inhibit the influx of Ca^{2+} into cells, which is a critical process in many physiological events, including muscle contraction, neurotransmitter release, and cell proliferation. By blocking these channels, these alkaloids can induce vasodilation, reduce heart rate, and inhibit the growth of certain cancer cells. This mechanism is a key area of investigation for the therapeutic potential of this class of compounds.



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Inhibitory effect of bisbenzylisoquinoline alkaloids on calcium influx.

Conclusion

(+)-Atherospermoline remains a sparsely studied bisbenzylisoquinoline alkaloid. While its fundamental chemical identity is established, a significant gap exists in the experimental data regarding its physical properties, spectral characteristics, and biological functions. The information provided in this guide on related compounds from *Stephania tetrandra* offers a valuable starting point for researchers interested in exploring the potential of **(+)-Atherospermoline**. Further investigation is warranted to isolate and characterize this compound fully and to elucidate its pharmacological profile and mechanism of action, which may hold promise for future drug development.

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References

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- 2. KNApSAcK Metabolite Information - C00001814 [knapsackfamily.com]
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